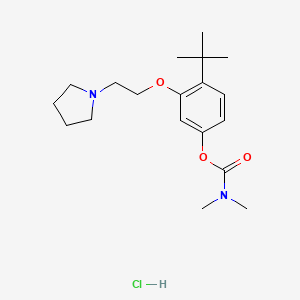
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of a carbamate group, a pyrrolidine ring, and a phenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride typically involves multiple steps. One common route includes the reaction of dimethylcarbamoyl chloride with a phenolic compound, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of a base, such as triethylamine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(2,5-dioxo-1-pyrrolidinyl)-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is unique due to its specific structural features, such as the combination of a carbamate group, a pyrrolidine ring, and a phenyl ester
Propiedades
Número CAS |
118116-09-9 |
|---|---|
Fórmula molecular |
C19H31ClN2O3 |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
[4-tert-butyl-3-(2-pyrrolidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-19(2,3)16-9-8-15(24-18(22)20(4)5)14-17(16)23-13-12-21-10-6-7-11-21;/h8-9,14H,6-7,10-13H2,1-5H3;1H |
Clave InChI |
HNQRBOWIJABYHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCN2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)

![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
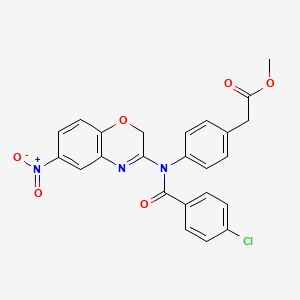
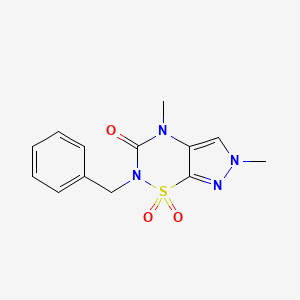
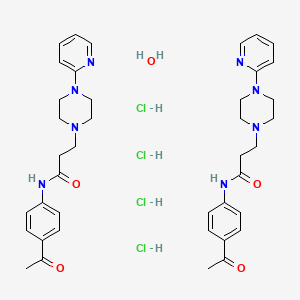
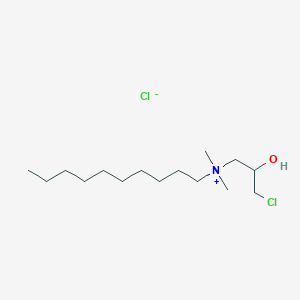
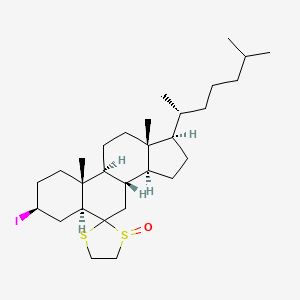
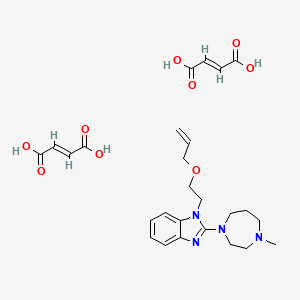
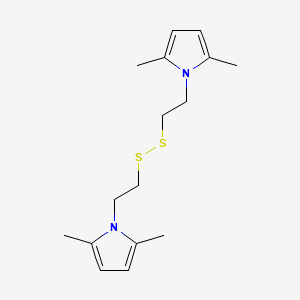


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

